molecular formula C7H11NS B060320 Methyl[1-(thiophen-2-yl)ethyl]amine CAS No. 174316-28-0

Methyl[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B060320
CAS No.: 174316-28-0
M. Wt: 141.24 g/mol
InChI Key: IPSPCSZFJRJGMS-UHFFFAOYSA-N
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Description

Methyl[1-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C7H11NS and a molecular weight of 141.24 g/mol . It is a liquid at room temperature and is primarily used in research settings. The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethylamine group.

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific biochemical context and can vary widely.

Metabolic Pathways

It is known that tertiary aliphatic amines can be biotransformed into tertiary amine oxides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine typically involves the reaction of thiophene with ethylamine under controlled conditions. One common method involves the use of a Grignard reagent, where thiophene is first converted to a Grignard reagent and then reacted with ethylamine to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. This would include the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl[1-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[1-(thiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with an ethylamine group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-methyl-1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPCSZFJRJGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332534
Record name N-Methyl-1-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174316-28-0
Record name N,α-Dimethyl-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174316-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(thiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[1-(thiophen-2-yl)ethyl]amine
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